

physical and chemical properties of 2-Amino-5-chlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-chlorobenzenesulfonic acid

Cat. No.: B086687

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-5-chlorobenzenesulfonic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and analytical methodologies for **2-Amino-5-chlorobenzenesulfonic acid**. This compound is a valuable intermediate in various industrial applications, including the synthesis of pharmaceuticals and dyes.

Core Chemical and Physical Properties

2-Amino-5-chlorobenzenesulfonic acid, with the CAS Number 133-74-4, is an organic compound featuring a benzene ring substituted with an amino group, a chlorine atom, and a sulfonic acid group.^[1] This structure gives the molecule both acidic and basic characteristics.

[1]

Identifiers and General Properties

Property	Value	Source
IUPAC Name	2-amino-5-chlorobenzene-1-sulfonic acid	[2]
CAS Number	133-74-4	[3] [4]
Molecular Formula	C6H6ClNO3S	[1] [3] [5]
Molecular Weight	207.64 g/mol	[1] [4] [6]
Appearance	White to pink powder	[2] [7] [8]
Canonical SMILES	C1=CC(=C(C=C1Cl)S(=O)(=O)O)N	[1] [3]
InChI Key	ZCGVPUAAMCMLTM-UHFFFAOYSA-N	[1] [2] [4]

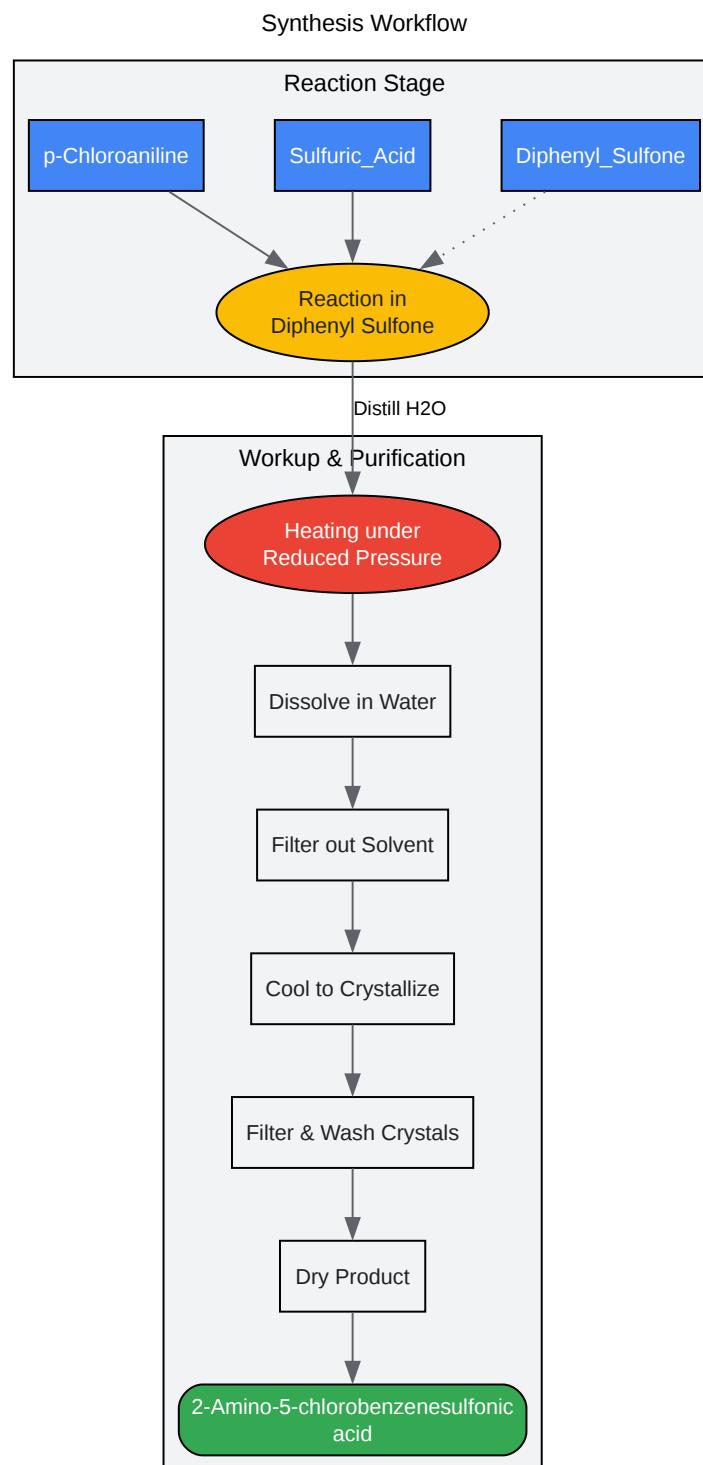
Physicochemical Data

The following table summarizes key quantitative data for **2-Amino-5-chlorobenzenesulfonic acid**.

Property	Value	Source
Melting Point	>300 °C	[3][9]
Density	1.642 g/cm ³	[3][6]
Water Solubility	3.13 g/L (at 0 °C)	[3]
Other Solubilities	Slightly soluble in DMSO and Water	[3][10]
pKa	-1.76 ± 0.42 (Predicted)	[3]
Refractive Index	1.639	[3][6]
XLogP3	1.2	[3][6]
Hydrogen Bond Donor Count	2	[3][6]
Hydrogen Bond Acceptor Count	4	[3][6]
Rotatable Bond Count	1	[3][6]
Topological Polar Surface Area	88.8 Å ²	[6]
Sensitivity	Hygroscopic	[3][11]

Experimental Protocols

Synthesis via Sulfonation of p-Chloroaniline


A primary method for synthesizing **2-Amino-5-chlorobenzenesulfonic acid** is through the sulfonation of p-chloroaniline.[6]

Principle: This method employs an electrophilic aromatic substitution reaction where sulfur trioxide, the active electrophile, attacks the aromatic ring of p-chloroaniline.[1]

Detailed Methodology:

- **Reaction Setup:** p-Chloroaniline is dissolved in a high-boiling point solvent, such as diphenyl sulfone.[6]

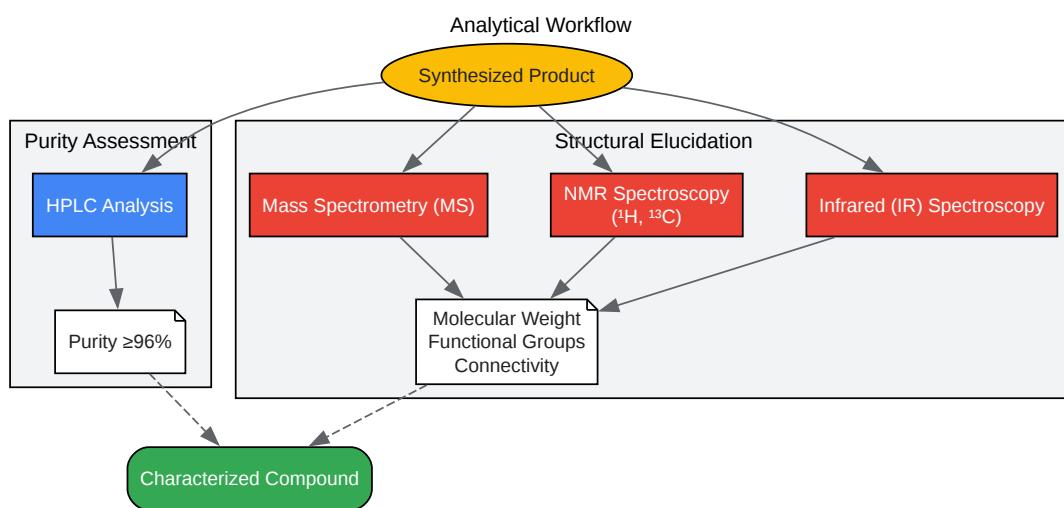
- Reagent Addition: Concentrated (100%) sulfuric acid is added slowly (dripped) into the solution.[6] The reaction is vigorous and produces 4-chloroaniline-2-sulfonic acid and water as a byproduct.[1][6]
- Water Removal: The reaction mixture is heated under reduced pressure for several hours (e.g., 7 hours) to distill off the water formed during the reaction.[6] The mixture may turn into bright purple crystals.[6]
- Isolation: After cooling the melt, water is added to dissolve the product.[6] The diphenyl sulfone solvent is filtered out from the solution.[6]
- Crystallization and Purification: The aqueous solution is cooled to allow the product, **2-Amino-5-chlorobenzenesulfonic acid**, to crystallize as white, needle-like crystals.[6]
- Final Product: The crystals are collected by filtration, washed, and dried to yield the final product with a reported yield of up to 94%. [6]

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Amino-5-chlorobenzenesulfonic acid**.

Analytical Characterization Methods

A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of **2-Amino-5-chlorobenzenesulfonic acid**.


High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound.[\[2\]](#)[\[12\]](#)

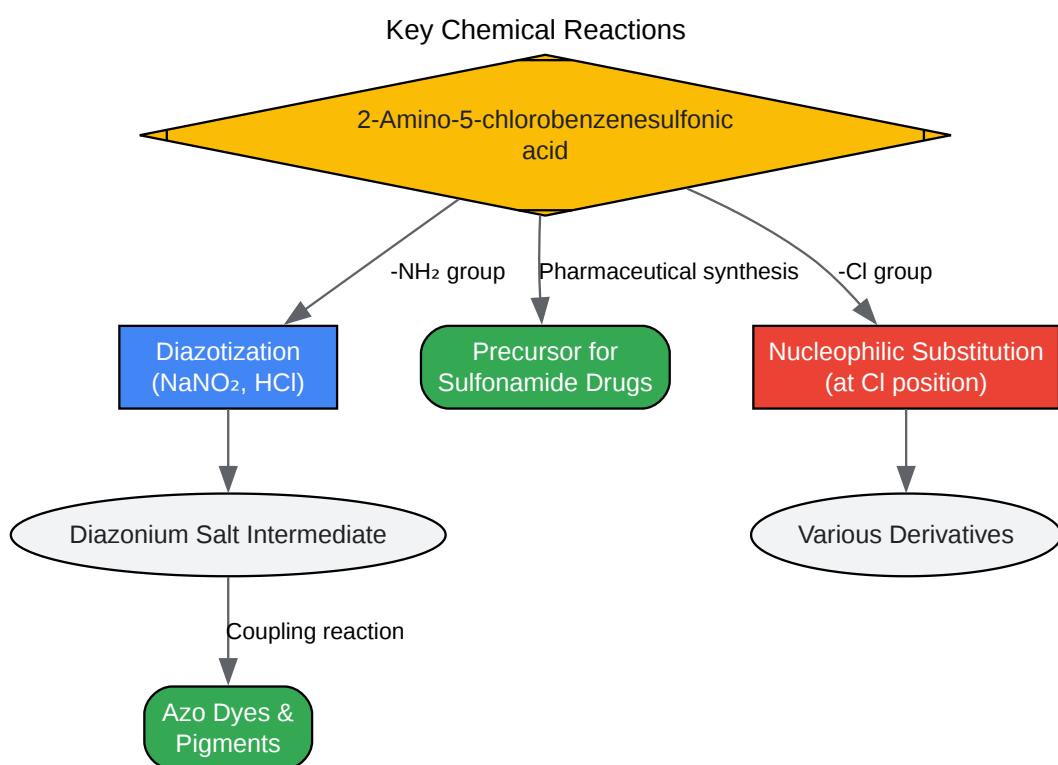
- Principle: A reversed-phase HPLC method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
- General Protocol:
 - Sample Preparation: Prepare a standard solution of **2-Amino-5-chlorobenzenesulfonic acid** in a suitable solvent (e.g., a mixture of acetonitrile and water).
 - Mobile Phase: A typical mobile phase could consist of an aqueous buffer (e.g., ammonium formate or phosphoric acid) and an organic modifier like acetonitrile or methanol.[\[12\]](#)
 - Separation: Inject the sample into the HPLC system. An isocratic or gradient elution can be used to achieve optimal separation.
 - Detection: Use a UV detector set to the maximum absorbance wavelength (λ_{max}) of the compound.[\[12\]](#)
 - Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks, with assays often requiring $\geq 96.0\%$ purity.[\[2\]](#)

Spectroscopic Methods: Spectroscopy is crucial for structural elucidation.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a precise mass measurement of the molecular ion.[\[4\]](#) A common fragmentation pattern for sulfonic acids is the loss of SO_3 .[\[4\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern on the benzene ring.

- Infrared (IR) Spectroscopy: IR spectroscopy identifies the characteristic vibrations of the functional groups present, such as N-H stretching for the amino group, S=O and S-O stretching for the sulfonic acid group, and the C-Cl bond.[4]

[Click to download full resolution via product page](#)


Caption: General workflow for analytical characterization.

Chemical Reactivity and Applications

The functional groups of **2-Amino-5-chlorobenzenesulfonic acid** dictate its chemical reactivity and utility as a versatile intermediate.[1]

- Pharmaceutical Synthesis: It serves as a precursor in the synthesis of more complex molecules, particularly sulfonamide antibiotics.[4] Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria.[4]

- **Dye and Pigment Industry:** The amino group can undergo diazotization (reaction with sodium nitrite and acid) to form a diazonium salt.[1] This reactive intermediate is crucial for producing azo compounds, which are widely used as dyes and pigments.[1] The sulfonic acid group enhances the water solubility of these dyes.[9]
- **Other Applications:** It is also used in the manufacturing of optical brighteners and as a general reagent in organic synthesis.[1][9]

[Click to download full resolution via product page](#)

Caption: Reactivity pathways of the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Amino-5-chlorobenzenesulfonic acid | 133-74-4 [smolecule.com]
- 2. 2-Amino-5-chlorobenzenesulfonic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Amino-5-chlorobenzenesulfonic Acid|Research Chemical [benchchem.com]
- 5. 2-Amino-5-chlorobenzenesulfonic acid - Amerigo Scientific [amerigoscientific.com]
- 6. echemi.com [echemi.com]
- 7. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 88-53-9 [chemicalbook.com]
- 8. 2-Amino-5-chlorobenzenesulfonic acid, 97% | CymitQuimica [cymitquimica.com]
- 9. 2-Amino-5-chlorobenzenesulfonic acid [myskinrecipes.com]
- 10. 2 Amino 5 Chlorobenzoic Acids, C7H6ClNO2, 635-21-2, Amino Chloro Benzoic Acid, 2 Carboxy 4 Chloroaniline [mallakchemicals.com]
- 11. 2-Amino-5-chlorobenzenesulfonic acid, 97% | Fisher Scientific [fishersci.ca]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Amino-5-chlorobenzenesulfonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086687#physical-and-chemical-properties-of-2-amino-5-chlorobenzenesulfonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com